molecular formula C19H15NO3 B2514952 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione CAS No. 497061-06-0

2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione

Cat. No. B2514952
CAS RN: 497061-06-0
M. Wt: 305.333
InChI Key: DEHBOYMVUBUSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione” is a chemical compound with the molecular formula C19H15NO3. It is available for purchase from various suppliers .

Mechanism of Action

The exact mechanism of action of 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of the enzyme activity leads to the anti-inflammatory and anti-bacterial effects of this compound. Additionally, this compound is thought to act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory and anti-bacterial activities. It has also been studied for its potential to inhibit the growth of cancer cells. Additionally, this compound has been found to act as an antioxidant, which can protect cells from oxidative damage. Furthermore, this compound has been studied for its potential to reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione in lab experiments include its low toxicity and its potential as a drug candidate. Additionally, it is simple and efficient to synthesize, making it a preferred method for synthesizing this compound. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on humans are still being studied.

Future Directions

Future research on 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione could focus on further elucidating its mechanism of action and exploring its potential applications in pharmaceuticals and biochemistry. Additionally, further research could be conducted on its potential to inhibit the growth of cancer cells and its ability to act as an antioxidant. Additionally, further research could be conducted on its potential to reduce inflammation and improve wound healing. Finally, further research could be conducted on its potential to be used in organic synthesis.

Synthesis Methods

2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione can be synthesized via a three-step process. The first step involves the condensation reaction of aniline and acetaldehyde, which yields an aldimine. The aldimine is then reacted with an alkyl halide to form the corresponding alkyl aldimine. Finally, the alkyl aldimine is reacted with a base to produce this compound. This synthesis method is simple and efficient, making it a preferred method for synthesizing this compound.

Scientific Research Applications

2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione has been studied for its potential applications in pharmaceuticals and biochemistry. It has been found to possess anti-inflammatory and anti-bacterial activities. In addition, it has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as an antioxidant. Furthermore, this compound has been studied for its potential as an intermediate in organic synthesis.

properties

IUPAC Name

2-[N-(3-acetylphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-11(20-14-7-5-6-13(10-14)12(2)21)17-18(22)15-8-3-4-9-16(15)19(17)23/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWANUSVFZHZSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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